molecular formula C15H20N2 B11997840 N,N-Dimethyl-N'-naphthylpropane-1,3-diamine CAS No. 5235-83-6

N,N-Dimethyl-N'-naphthylpropane-1,3-diamine

Cat. No.: B11997840
CAS No.: 5235-83-6
M. Wt: 228.33 g/mol
InChI Key: UXKSOKMNCZEVNT-UHFFFAOYSA-N
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Description

N,N-Dimethyl-N’-naphthylpropane-1,3-diamine: is an organic compound with the molecular formula C({15})H({20})N(_{2}) It is characterized by the presence of a naphthyl group attached to a propane-1,3-diamine backbone, with two methyl groups attached to the nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-N’-naphthylpropane-1,3-diamine typically involves the following steps:

    Starting Materials: The synthesis begins with naphthalene and propane-1,3-diamine.

    Alkylation: The naphthalene is first alkylated to introduce the propane-1,3-diamine moiety. This can be achieved using a Friedel-Crafts alkylation reaction.

    Methylation: The resulting intermediate is then methylated using methyl iodide or dimethyl sulfate in the presence of a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of N,N-Dimethyl-N’-naphthylpropane-1,3-diamine can be scaled up using continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) may be used to facilitate the reactions, and the process is typically carried out under controlled temperature and pressure conditions to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-N’-naphthylpropane-1,3-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of naphthoquinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH(_{4})) to produce amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the naphthyl group can be substituted with other functional groups using reagents like halogens or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO({3}))

    Reduction: Lithium aluminum hydride (LiAlH({4}))

    Substitution: Halogens (e.g., chlorine, bromine), sulfonyl chlorides

Major Products

    Oxidation: Naphthoquinone derivatives

    Reduction: Amine derivatives

    Substitution: Various substituted naphthyl derivatives

Scientific Research Applications

N,N-Dimethyl-N’-naphthylpropane-1,3-diamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activity. It can be used in the development of new pharmaceuticals and as a probe in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with biological molecules makes it a candidate for drug development.

    Industry: It is used in the production of dyes, polymers, and other industrial chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which N,N-Dimethyl-N’-naphthylpropane-1,3-diamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The naphthyl group allows for π-π stacking interactions with aromatic residues in proteins, while the diamine moiety can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethyl-1,3-propanediamine: Similar in structure but lacks the naphthyl group.

    N,N-Dimethyl-N’-phenylpropane-1,3-diamine: Contains a phenyl group instead of a naphthyl group.

    N,N-Dimethyl-N’-benzylpropane-1,3-diamine: Contains a benzyl group instead of a naphthyl group.

Uniqueness

N,N-Dimethyl-N’-naphthylpropane-1,3-diamine is unique due to the presence of the naphthyl group, which imparts distinct electronic and steric properties. This makes it more versatile in chemical reactions and potentially more effective in biological applications compared to its analogs.

Properties

CAS No.

5235-83-6

Molecular Formula

C15H20N2

Molecular Weight

228.33 g/mol

IUPAC Name

N',N'-dimethyl-N-naphthalen-1-ylpropane-1,3-diamine

InChI

InChI=1S/C15H20N2/c1-17(2)12-6-11-16-15-10-5-8-13-7-3-4-9-14(13)15/h3-5,7-10,16H,6,11-12H2,1-2H3

InChI Key

UXKSOKMNCZEVNT-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCNC1=CC=CC2=CC=CC=C21

Origin of Product

United States

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